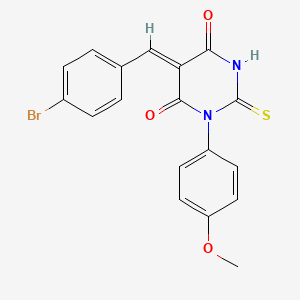![molecular formula C20H20N2O2S B11641356 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11641356.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-metilbencil)-1,3-tiazol-2-il]-2-(4-metilfenoxi)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados del tiazol. Los compuestos del tiazol son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[5-(4-metilbencil)-1,3-tiazol-2-il]-2-(4-metilfenoxi)acetamida generalmente implica los siguientes pasos:
Formación del anillo del tiazol: El anillo del tiazol se puede sintetizar mediante la ciclación de precursores apropiados, como α-halocetonas y tioureas, en condiciones ácidas o básicas.
Sustitución con el grupo 4-metilbencilo: El anillo del tiazol luego se sustituye con un grupo 4-metilbencilo a través de una reacción de sustitución nucleofílica, a menudo utilizando una base adecuada como hidruro de sodio (NaH) o carbonato de potasio (K2CO3).
Adición de la parte 4-metilfenoxiacetamida: El paso final implica la reacción del tiazol sustituido con cloruro de 4-metilfenoxiacetilo en presencia de una base como trietilamina (TEA) para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía en columna y la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[5-(4-metilbencil)-1,3-tiazol-2-il]-2-(4-metilfenoxi)acetamida puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4) para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) para reducir cualquier grupo carbonilo presente.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo del tiazol, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Haluros de alquilo, cloruros de acilo
Principales productos formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Alcoholes, aminas
Sustitución: Varios derivados de tiazol sustituidos
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial actividad anticancerígena, particularmente contra ciertas líneas celulares cancerosas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de N-[5-(4-metilbencil)-1,3-tiazol-2-il]-2-(4-metilfenoxi)acetamida implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas involucradas en los procesos celulares.
Vías involucradas: Puede modular vías bioquímicas relacionadas con la proliferación celular, la apoptosis o la transducción de señales, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
N-(5-bencil-4-(terc-butil)tiazol-2-il)-2-(piperazin-1-il)acetamidas: Estos derivados se han evaluado por sus actividades antitumorales.
4-terc-butil-N-(2-fluorofenil)-5-(1H-1,2,4-triazol-1-il)tiazol-2-amina: Otro derivado del tiazol con posibles aplicaciones terapéuticas.
Singularidad
N-[5-(4-metilbencil)-1,3-tiazol-2-il]-2-(4-metilfenoxi)acetamida es única debido a su patrón de sustitución específico, que puede conferir actividades biológicas y propiedades químicas distintas en comparación con otros derivados del tiazol.
Propiedades
Fórmula molecular |
C20H20N2O2S |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H20N2O2S/c1-14-3-7-16(8-4-14)11-18-12-21-20(25-18)22-19(23)13-24-17-9-5-15(2)6-10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) |
Clave InChI |
JAWRPFFQYLPLGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B11641283.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641289.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11641299.png)
![Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641301.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641308.png)
![N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B11641310.png)
![2-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11641318.png)
![6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11641322.png)
![2-[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B11641330.png)
![N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641337.png)
![propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11641353.png)

![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11641373.png)
![6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641383.png)
